![molecular formula C20H23N5OS B2665733 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 898607-09-5](/img/structure/B2665733.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis process often involves the reaction of appropriate hydrazide compounds with other reagents to form 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known for their ability to undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can readily bind in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research efforts have been directed towards synthesizing and characterizing derivatives of 1,2,4-triazole, a core structure similar to the specified compound, due to their wide range of pharmaceutical activities. For instance, Mahyavanshi et al. (2011) synthesized a new series of 1,2,4-triazole derivatives, emphasizing their structural elucidation through NMR, mass spectra, IR spectra, and elemental analysis. These derivatives were explored for their antimicrobial, antifungal, and anti-tuberculosis activity, showcasing the structural diversity and biological relevance of compounds with 1,2,4-triazole rings (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Activity
Compounds with the 1,2,4-triazole moiety have been explored for their potent antimicrobial properties. Research by Chalenko et al. (2019) on derivatives of 1,2,4-triazole demonstrated significant anti-exudative properties, with some synthesized compounds exceeding the reference drug in efficacy. This suggests potential applications in developing new antimicrobial agents with enhanced activity and reduced toxicity (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Antitumor Activity
Derivatives of the specified compound have shown promising antitumor activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, displaying considerable anticancer activity against various cancer cell lines. This research highlights the potential of such compounds in the development of new antitumor drugs, offering a basis for further exploration of their therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).
Antiviral and Virucidal Activities
Investigations into the antiviral properties of 1,2,4-triazole derivatives have revealed their potential in combating viral infections. Wujec et al. (2011) studied the cytotoxicity, antiviral, and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus, identifying several derivatives with the capacity to reduce viral replication. These findings suggest the utility of such compounds in developing antiviral therapies (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13-9-14(2)19(15(3)10-13)22-18(26)12-27-20-24-23-17(25(20)21)11-16-7-5-4-6-8-16/h4-10H,11-12,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJHPPDEGKTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

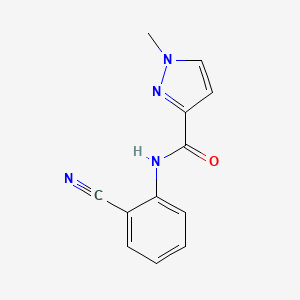

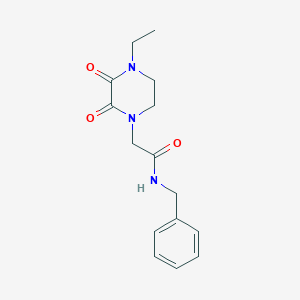

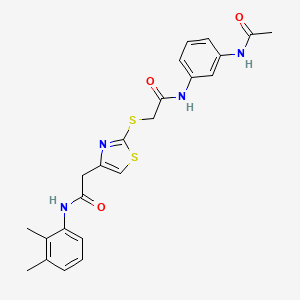
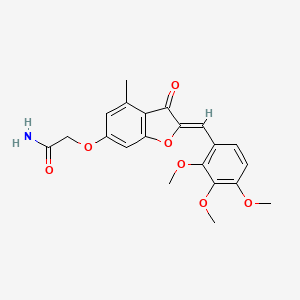
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
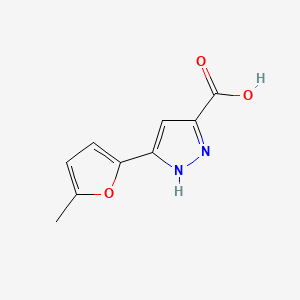
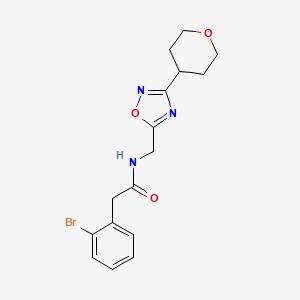
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)